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Introduction

Keverprazan hydrochloride, a novel potassium-competitive acid blocker (P-CAB), represents a
significant advancement in the management of acid-related disorders. Initially identified in
research literature as "P-CAB agent 2 hydrochloride," this potent, orally active inhibitor of the
gastric H+/K+-ATPase (proton pump) has demonstrated rapid and sustained suppression of
gastric acid secretion. This technical guide provides an in-depth review of the available
scientific literature on keverprazan hydrochloride, focusing on its mechanism of action,
pharmacological properties, and clinical efficacy. All quantitative data has been summarized
into structured tables for comparative analysis, and key experimental methodologies are
detailed. Visual diagrams of signaling pathways and experimental workflows are provided to
facilitate a deeper understanding of this next-generation acid suppressant.

Core Compound Information

Keverprazan hydrochloride, also known by its CAS number 1978371-23-1, is a potassium-
competitive acid blocker.[1][2][3] It has the molecular formula C22H26CIFN204S and a
molecular weight of 468.97.[1] Preclinical studies have shown that it is a potent inhibitor of
H+/K+-ATPase activity with an IC50 value of less than 100 nM.[1] It also inhibits the hERG
potassium channel with an IC50 of 18.69 pM.[1]
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Mechanism of Action

Keverprazan hydrochloride exerts its acid-suppressing effects through a distinct mechanism of
action compared to traditional proton pump inhibitors (PPIs). As a P-CAB, it competitively and
reversibly binds to the potassium-binding site of the H+/K+-ATPase on the luminal surface of
gastric parietal cells.[4][5] This action blocks the final step in the gastric acid secretion pathway.

[5]

Key features of keverprazan hydrochloride's mechanism of action include:

Potassium-Competitive Inhibition: It directly competes with potassium ions (K+) for binding to
the proton pump.[4][5]

e Reversible Binding: Unlike the covalent, irreversible binding of PPIs, the interaction of
keverprazan with the H+/K+-ATPase is reversible.[4]

o Acid Stability: Keverprazan is a stable compound that does not require an acidic
environment for activation, a key difference from PPIs which are prodrugs needing
conversion in the acidic parietal cell canaliculus.[5]

» Rapid Onset of Action: Due to its direct-acting nature, keverprazan achieves a rapid onset of
acid suppression.[4][5]
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Pharmacological Properties
Pharmacokinetics

Clinical studies in healthy subjects have elucidated the pharmacokinetic profile of keverprazan
hydrochloride.

Table 1: Pharmacokinetic Parameters of Keverprazan Hydrochloride in Healthy Subjects

Parameter 20 mg Dose 40 mg Dose Reference

Tmax (median, h) 1.25-3.0 1.25-3.0 [61[71[8]

Cmax (ng/mL) 43.1 93.2 [61[71[8]

t1/2 (h) 6.23 7.01 [61[71[8]
High-fat meal

Food Effect increased Cmax by Not reported [9]

27% and AUC by 35%

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; t1/2:
Terminal half-life; AUC: Area under the curve.

Pharmacodynamics

The pharmacodynamic effect of keverprazan is characterized by a rapid and sustained

increase in intragastric pH.

Table 2: Pharmacodynamic Parameters of Keverprazan Hydrochloride in Healthy Subjects
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Parameter Day 1 Day 7 Reference

Intragastric pH > 5
Holding Time Ratio
(HTR) - 20 mg

Keverprazan

84.4% 97.4% [6][7][8]

Intragastric pH > 5
Holding Time Ratio
(HTR) - 40 mg

Keverprazan

84.5% 100.0% [6][71[8]

Intragastric pH > 5

Holding Time Ratio

(HTR) - 20 mg 79.1% 99.0% [6]17118]
Vonoprazan

(Comparator)

Clinical Efficacy

A phase lll, randomized, double-blind, multicenter study was conducted to evaluate the efficacy
and safety of keverprazan for the treatment of erosive esophagitis (EO).

Table 3: Efficacy of Keverprazan in the Treatment of Erosive Esophagitis (8 Weeks)

Keverpraza Lansoprazo

Analysis n (20 mg) le (30 mg) Difference
. ] p-value Reference
Set Healing Healing (95% CiI)
Rate Rate
Full Analysis ~ 95.8% 89.9% 5.8% (-0.6%
0.081 [10][11][12]
Set (FAS) (114/119) (107/119) to 12.3%)
Per-Protocol 99.1% 92.7% 6.1% (1.1%
0.018 [10][11][12]
Set (PPS) (110/111) (102/110) to 11.2%)

The study demonstrated the non-inferiority of keverprazan to lansoprazole in healing erosive
esophagitis.[10][11][12]
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Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay (General
Protocol for P-CABS)

While a specific, detailed protocol for keverprazan's H+/K+-ATPase inhibition assay is not
publicly available, a general methodology for P-CABs can be described. This is typically
performed using isolated gastric microsomes.

e Preparation of H+/K+-ATPase Vesicles: Gastric microsomes rich in H+/K+-ATPase are
prepared from the gastric mucosa of animals such as hogs or rabbits through differential
centrifugation.

e Assay Reaction: The inhibitory activity is determined by measuring the reduction in ATP
hydrolysis. The reaction mixture typically contains:

o Buffer (e.g., Tris-HCI)

o

MgCl2

o KCI

H+/K+-ATPase enriched microsomes

[e]

[e]

Varying concentrations of the P-CAB (e.g., keverprazan) or control.

« Initiation and Termination: The reaction is initiated by the addition of ATP. After a specific
incubation period at 37°C, the reaction is stopped, often by the addition of an acid.

o Measurement of ATP Hydrolysis: The amount of inorganic phosphate (Pi) released from ATP
hydrolysis is quantified, commonly using a colorimetric method such as the malachite green
assay.

» Data Analysis: The concentration of the P-CAB that inhibits 50% of the H+/K+-ATPase
activity (IC50) is calculated from the dose-response curve.
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Experimental Workflow for H+/K+-ATPase Inhibition Assay
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In Vitro H+/K+-ATPase Inhibition Assay Workflow
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Phase lll Clinical Trial for Erosive Esophagitis (General
Methodology)

The following outlines the general methodology for the Phase Il clinical trial of keverprazan in

patients with erosive esophagitis.

Study Design: A randomized, double-blind, multicenter, parallel-group study.

Patient Population: Adult patients with endoscopically confirmed erosive esophagitis.
Treatment Arms:

o Keverprazan 20 mg once daily.

o Lansoprazole 30 mg once daily (active comparator).

Treatment Duration: 4 to 8 weeks.

Primary Endpoint: The rate of healed erosive esophagitis at week 8, as confirmed by
endoscopy.

Key Secondary Endpoints:

o Healing rate at week 4.

o Symptom relief.

o Safety and tolerability, assessed by monitoring adverse events.

Statistical Analysis: Non-inferiority of keverprazan to lansoprazole was the primary statistical
objective.
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Phase Il Clinical Trial Workflow for Erosive Esophagitis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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